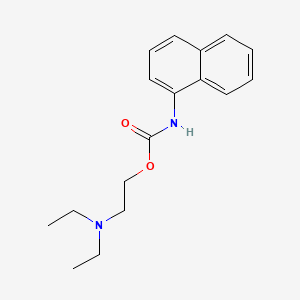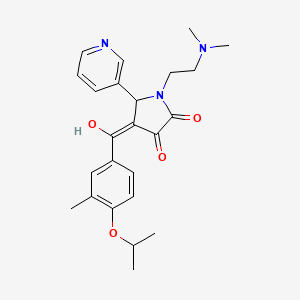
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine is a complex organic compound with a molecular formula of C18H29N3. This compound is characterized by the presence of a benzimidazole core, a benzyl group, and a methylpiperidinyl substituent. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of Methylpiperidinyl Group: The final step involves the alkylation of the benzimidazole derivative with 1-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylpiperidinyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the benzimidazole core.
Reduction: Reduced derivatives with hydrogenated benzimidazole core.
Substitution: Substituted benzimidazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The benzyl and methylpiperidinyl groups enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but with different substituents, leading to variations in its chemical and biological properties.
This compound: Another similar compound with a different core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75971-14-1 |
|---|---|
Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzyl-N-(1-methylpiperidin-4-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C20H24N4/c1-23-13-11-17(12-14-23)21-20-22-18-9-5-6-10-19(18)24(20)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,22) |
InChI Key |
PEXCQWULUILEAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004416.png)
![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)

![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)
![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12004459.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)

![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)

![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)
